molecular formula C20H18N4O2S B2970859 N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251627-87-8

N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2970859
CAS No.: 1251627-87-8
M. Wt: 378.45
InChI Key: BEDXSQHYOHFKIC-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative designed for antimalarial applications. Its structure features a [1,2,4]triazolo[4,3-a]pyridine core with a sulfonamide bridge linking a benzyl group and a 3-methylphenyl substituent.

Properties

IUPAC Name

N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-16-6-5-9-18(12-16)24(13-17-7-3-2-4-8-17)27(25,26)19-10-11-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDXSQHYOHFKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions usually involve heating the mixture at 140°C for a few hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar microwave-mediated methods. The process involves careful control of temperature and reaction time to ensure high yields and purity of the final product. The use of microwave irradiation helps in reducing reaction times and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Core Structural Modifications

The triazolopyridine scaffold is shared across all analogs, but substitutions at the sulfonamide nitrogen and triazole ring critically influence activity:

Compound Name Substituents (R1, R2) Molecular Formula Key Features
N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Target) R1 = benzyl; R2 = 3-methylphenyl C22H20N4O2S* Lacks electronegative groups on benzyl; moderate steric bulk.
N-[(2-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1 = 2-fluorobenzyl; R2 = 3-methylphenyl C21H19FN4O2S Fluorine enhances electronegativity, potentially improving target binding .
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1 = 3-fluorobenzyl; R2 = 4-methoxyphenyl C22H20FN3O3S Methoxy group improves solubility; IC50 = 2.24 µM .
3-Methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6c) R1 = H; R2 = 3-methylphenyl C14H14N4O2S Lacks benzyl group; lower molecular weight but reduced activity .
N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1 = benzyl; R2 = 4-fluorophenyl C20H17FN4O2S Fluorine at para position may enhance metabolic stability .

*Inferred from structural analogs (e.g., ).

Critical Analysis of Pharmacological Potential

Fluorinated derivatives (e.g., ) are more promising due to their lower IC50 values, highlighting the importance of electronegative substituents. Future studies should prioritize synthesizing the target compound and evaluating its activity against Plasmodium falciparum to validate these hypotheses.

Biological Activity

N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Structural Characteristics

The compound features a triazolo ring fused to a pyridine system and includes a sulfonamide functional group along with benzyl and methyl substituents. The general formula for this compound is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S . The sulfonamide moiety is particularly noteworthy for its role in enhancing the solubility and bioavailability of pharmaceutical agents.

Biological Activity Overview

Research indicates that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit promising biological activities, particularly as antimalarial agents . This compound has shown significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. Studies report an IC50 value indicating effective inhibition at low concentrations .

The mechanism by which this compound exerts its antimalarial effects is believed to involve binding interactions with enzymes crucial to the metabolic processes of the malaria parasite. This interaction may disrupt essential biochemical pathways, leading to reduced parasite viability .

Comparative Biological Activity

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes various related compounds and their respective activities:

Compound NameStructureBiological ActivityIC50 Value (μM)Unique Features
This compoundStructure TBDAntimalarialTBDSulfonamide enhances solubility
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideStructure TBDAntimalarial2.24Fluorine substitution enhances potency
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneStructure TBDAntimalarial4.98Piperidine moiety may enhance solubility

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimalarial Efficacy : In vitro studies demonstrated that this compound effectively inhibits Plasmodium falciparum growth at concentrations lower than those required for many existing antimalarials. This suggests a potential for development into a new therapeutic agent .
  • Enzyme Interaction Studies : Research has focused on elucidating the binding affinities of this compound with key enzymes involved in the malaria parasite's metabolism. Preliminary findings indicate strong interactions that could be exploited for drug design .

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